TA-1887

SGLT2 selectivity SGLT1 off-target indole-N-glucoside

TA-1887 (JNJ-39933673) is an indole-N-glucoside SGLT2 inhibitor—chemically distinct from clinical C-glucoside agents (dapagliflozin, empagliflozin). This scaffold divergence enables unique pharmacological profiling: validated in HF-KK and db/db models for glycemic control, beta cell preservation, diabetic cachexia attenuation, and RAS-independent renal effects. Select TA-1887 when chemotype-specific SGLT2 mechanistic interrogation is critical and clinical comparators are structurally unsuitable.

Molecular Formula C24H26FNO5
Molecular Weight 427.5 g/mol
CAS No. 1003005-29-5
Cat. No. B1681866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTA-1887
CAS1003005-29-5
SynonymsTA-1887, TA 1887, TA1887
Molecular FormulaC24H26FNO5
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=C(C=C2)CC3=CN(C4=C3C(=CC=C4)F)C5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C24H26FNO5/c25-17-2-1-3-18-20(17)16(10-13-4-6-14(7-5-13)15-8-9-15)11-26(18)24-23(30)22(29)21(28)19(12-27)31-24/h1-7,11,15,19,21-24,27-30H,8-10,12H2/t19-,21-,22+,23-,24-/m1/s1
InChIKeyPXRGAWZIQZMHTH-PFKOEMKTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TA-1887 (JNJ-39933673) Procurement Guide: Potent Indole-N-glucoside SGLT2 Inhibitor for Diabetes Research


TA-1887 (CAS 1003005-29-5, also designated JNJ-39933673) is a fluoroindole-based sodium-glucose cotransporter 2 (SGLT2) inhibitor developed as a research tool for type 2 diabetes [1]. Its chemical structure is defined as 3-(4-cyclopropylbenzyl)-4-fluoroindole-N-glucoside, representing a distinct chemical scaffold from the clinically established C-glucoside SGLT2 inhibitors (e.g., dapagliflozin, canagliflozin, empagliflozin) [2]. The compound exhibits high potency and selectivity for SGLT2 inhibition in vitro and demonstrates antihyperglycemic efficacy in rodent models of diabetes [3].

TA-1887 Differentiation: Why This Indole-N-glucoside SGLT2 Inhibitor Cannot Be Replaced by Clinical Analogs in Research


Despite sharing a common molecular target (SGLT2), TA-1887 exhibits distinct structural and pharmacological properties that preclude direct substitution with clinically approved SGLT2 inhibitors in research applications. TA-1887 belongs to the indole-N-glucoside chemical class, whereas dapagliflozin, canagliflozin, and empagliflozin are C-glucosides—a structural divergence that influences binding interactions, selectivity profiles, and downstream biological effects [1]. In comparative studies, TA-1887 demonstrates functional differentiation from insulin therapy in severe diabetic models, specifically in outcomes related to survival, cellular senescence, and endothelial function [2]. Additionally, TA-1887 serves as a validated chemical probe for mechanistic studies of SGLT2 inhibition distinct from clinical agents, with documented effects on pancreatic beta cell preservation, oxidative stress attenuation, and mortality reduction that differ qualitatively or quantitatively from comparator interventions [3].

TA-1887 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence Against Comparators


SGLT2 vs SGLT1 Selectivity Ratio: TA-1887 Compared to Clinical SGLT2 Inhibitors

TA-1887 exhibits a defined SGLT2/SGLT1 selectivity profile. The IC50 for human SGLT2 is 1.4 nM, while the IC50 for human SGLT1 is 230 nM, yielding a selectivity ratio of approximately 164-fold for SGLT2 over SGLT1 [1]. An alternative source reports a slightly different hSGLT2 IC50 of 1.1 nM with the same hSGLT1 IC50 of 230 nM [2]. This selectivity profile is described in the literature as being 'similar to canagliflozin,' providing a benchmark for cross-study comparison within the SGLT2 inhibitor class [3].

SGLT2 selectivity SGLT1 off-target indole-N-glucoside

In Vivo Antihyperglycemic Efficacy: Urinary Glucose Excretion in Rodent Models

TA-1887 demonstrates quantifiable in vivo pharmacodynamic activity in rodent models. Oral administration of TA-1887 at 30 mg/kg to Sprague-Dawley rats induced urinary glucose excretion (UGE) of 2502 mg per 200 g body weight over a 24-hour period, confirming functional SGLT2 inhibition in vivo [1]. In hyperglycemic high-fat diet-fed KK (HF-KK) mice, a lower dose of 3 mg/kg (oral administration) reduced blood glucose levels without affecting food intake [2]. These data establish the in vivo potency of TA-1887 in relevant diabetic animal models.

urinary glucose excretion antihyperglycemic rodent diabetes model

Survival and Cachexia Outcomes: Direct Comparison of TA-1887 vs Insulin in db/db Mice

In a direct head-to-head comparison study using genetically diabetic db/db mice fed a high-fat diet, TA-1887 treatment demonstrated superior efficacy to insulin therapy across multiple endpoints. TA-1887-treated mice did not exhibit weight loss (cachexia) and continued to gain weight, whereas untreated db/db mice showed remarkable weight loss [1]. Crucially, TA-1887 treatment decreased mortality, and insulin treatment had 'less potent effects on survival' than TA-1887 [2]. Additionally, TA-1887 prevented pancreatic beta cell death, enhanced preservation of beta cell mass and endogenous insulin secretion, and increased insulin sensitivity—effects that insulin treatment also produced but with less potent outcomes on survival and prevention of cellular senescence and endothelial dysfunction [3].

diabetic cachexia mortality beta cell preservation insulin comparison

Structural Differentiation: Indole-N-glucoside vs C-glucoside SGLT2 Inhibitors

TA-1887 belongs to the indole-N-glucoside chemical class, which is structurally distinct from the C-glucoside scaffold shared by clinically approved SGLT2 inhibitors such as dapagliflozin, canagliflozin, and empagliflozin [1]. This structural divergence is evidenced by high-resolution structural studies: canagliflozin, dapagliflozin, TA-1887, and sotagliflozin all bind to the outward-facing conformation of hSGLT2, but their distinct chemical structures result in different interaction patterns with the binding site [2]. The indole-N-glucoside scaffold represents a novel chemotype for SGLT2 inhibition, with TA-1887 being the optimized lead compound (designated 6a-4) from a series of substituted 3-benzylindole-N-glucosides [3].

chemical scaffold indole-N-glucoside C-glucoside binding mode

Renal and Cardiovascular Safety Profile: TA-1887 in Chronic Kidney Disease Model

In a chronic kidney disease (CKD) model using subtotally nephrectomized non-diabetic rats, chronic oral administration of TA-1887 (10 mg/kg/day for 10 weeks) induced glycosuria but did not significantly affect plasma renin activity, plasma angiotensinogen levels, kidney angiotensin II contents, or renal injury [1]. This finding is notable because activation of the systemic and intrarenal renin-angiotensin system (RAS) is a potential concern with SGLT2 inhibitor therapy. The data indicate that TA-1887 does not activate the RAS in subjects with non-diabetic CKD, providing a specific safety-relevant differentiation point [2].

renin-angiotensin system chronic kidney disease nephroprotection

TA-1887 (JNJ-39933673) Optimal Research and Procurement Applications


Mechanistic Studies of SGLT2 Inhibition Requiring a Non-Clinical Chemical Probe

TA-1887 is ideally suited as a chemical probe for basic and translational research investigating SGLT2 biology, particularly in settings where use of clinically approved SGLT2 inhibitors is not feasible or where scaffold-specific effects are under investigation. The compound's well-characterized in vitro potency (hSGLT2 IC50 1.4 nM) and defined selectivity over SGLT1 (IC50 230 nM) provide a robust pharmacological foundation for cell-based and biochemical assays [1]. Its indole-N-glucoside scaffold distinguishes it from C-glucoside clinical agents, enabling studies of chemotype-dependent pharmacology [2].

Preclinical Efficacy Studies in Rodent Models of Type 2 Diabetes

TA-1887 is validated for in vivo efficacy studies in established rodent models of type 2 diabetes, including high-fat diet-fed KK (HF-KK) mice and db/db mice. Documented endpoints include urinary glucose excretion (2502 mg/200g/24h at 30 mg/kg in rats), blood glucose reduction (3 mg/kg in HF-KK mice), and attenuation of diabetic cachexia with mortality reduction [1]. These models are widely used in diabetes research, and the availability of quantitative in vivo data enables researchers to design dose-ranging and comparative efficacy studies with appropriate benchmarks [2].

Studies of Diabetic Complications, Cachexia, and Aging-Related Phenotypes

Based on head-to-head evidence showing TA-1887 outperforms insulin in preventing mortality, cellular senescence, and endothelial dysfunction in db/db mice, this compound is particularly valuable for research into diabetes complications, aging mechanisms, and cachexia [1]. Researchers investigating the pleiotropic effects of SGLT2 inhibition beyond glycemic control—including beta cell preservation, inflammation attenuation, and oxidative stress reduction—should consider TA-1887 as a tool compound with documented efficacy in these specific outcome domains [2].

Renal Physiology and Chronic Kidney Disease Research

TA-1887 has been utilized in chronic kidney disease models to evaluate the effects of SGLT2 inhibition on the renin-angiotensin system. The finding that chronic TA-1887 administration (10 mg/kg/day for 10 weeks) does not activate systemic or intrarenal RAS in subtotally nephrectomized non-diabetic rats [1] makes this compound a suitable tool for renal physiology studies where RAS modulation is a key endpoint. This application is distinct from studies focused solely on glycemic control and expands the utility of TA-1887 into non-diabetic kidney disease research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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